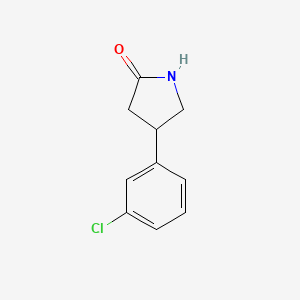

4-(3-Chlorophenyl)pyrrolidin-2-one

描述

4-(3-Chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring. The presence of a 3-chlorophenyl group attached to the pyrrolidinone ring imparts unique chemical and biological properties to this compound. It is widely used in various scientific research fields due to its versatile reactivity and potential biological activities.

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as 4-(3-chlorophenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach includes the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic or electrochemical reduction of precursors, carbonylation reactions, and hydrogenation under hydrolytic conditions .

化学反应分析

Types of Reactions

4-(3-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidinones .

科学研究应用

4-(3-Chlorophenyl)pyrrolidin-2-one has numerous applications in scientific research, including:

相似化合物的比较

4-(3-Chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidin-2-one: A parent compound with a similar lactam ring structure but lacking the chlorophenyl group.

4-(4-Chlorophenyl)pyrrolidin-2-one: A closely related compound with a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

4-(3-Chlorophenyl)pyrrolidin-2-one is a chiral compound belonging to the pyrrolidinone class, characterized by its unique structural features, including a five-membered nitrogen-containing heterocycle and a chlorinated aromatic substituent. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a pharmacological agent.

- Molecular Formula : C₁₀H₁₀ClN₁O

- Molecular Weight : Approximately 195.65 g/mol

- Stereochemistry : The (R) configuration can significantly influence its biological interactions and pharmacological profiles.

The biological activity of this compound is attributed to its interaction with various biological targets, potentially affecting multiple biochemical pathways. The presence of the chlorine atom at the meta position of the phenyl ring enhances its chemical reactivity and binding affinity to specific receptors, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit promising activity against various targets, including:

- Anticonvulsant Activity : A study on pyrrolidine derivatives demonstrated that compounds containing electron-withdrawing groups, such as chlorine, showed significant anticonvulsant effects in animal models. For instance, derivatives of pyrrolidine-2,5-dione exhibited protective indices superior to traditional anticonvulsants like valproic acid .

- Analgesic Properties : The same studies indicated that certain derivatives also displayed notable analgesic activity in acute and chronic pain models, suggesting potential applications in pain management .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Chlorophenyl)-2-pyrrolidinone | Similar chlorinated phenyl group | Used extensively in GABAergic drug synthesis |

| 1-Acetyl-2-(4-chlorophenyl)-pyrrolidine | Contains an acetyl group | Exhibits different biological profiles |

| 4-(2-Chlorophenyl)-pyrrolidine-2-one | Chlorine at a different position | May show distinct pharmacological activities |

Case Studies

- Anticonvulsant Studies : In a series of experiments evaluating the anticonvulsant properties of pyrrolidine derivatives, it was found that compounds with chlorinated phenyl groups exhibited enhanced efficacy in seizure models. The most active compound demonstrated lower effective doses compared to standard treatments .

- Pain Management Research : Another study highlighted the analgesic effects of pyrrolidine derivatives in various pain models. The presence of chlorine in the phenyl ring was correlated with increased potency in alleviating pain symptoms .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by its molecular structure. The introduction of heteroatoms like chlorine can modify its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, the distinct stereoisomers may exhibit varying safety profiles and therapeutic windows due to differences in receptor binding dynamics .

属性

IUPAC Name |

4-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKWZVARCHRFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。